REACTION_CXSMILES
|
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[F:12][C:13]1[C:14]([CH2:26][OH:27])=[C:15]([NH:19][C:20](=[O:25])[C:21]([CH3:24])([CH3:23])[CH3:22])[CH:16]=[CH:17][CH:18]=1>C(Cl)Cl>[F:12][C:13]1[C:14]([CH:26]=[O:27])=[C:15]([NH:19][C:20](=[O:25])[C:21]([CH3:24])([CH3:22])[CH3:23])[CH:16]=[CH:17][CH:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
596 mg
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
N-(3-fluoro-2-(hydroxymethyl) phenyl) pivalamide
|
Quantity
|
415 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C=CC1)NC(C(C)(C)C)=O)CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
5 min later the mixture was allowed stirring at room temperature for 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated on rotary vacuum
|
Type
|
CUSTOM
|
Details
|
purified on a flash chromatography column
|
Type
|
WASH
|
Details
|
eluting with 20˜50% EtOAc/hexanes (600 mL)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=CC1)NC(C(C)(C)C)=O)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |